6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Description
6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a halogenated, methyl-substituted tetrahydronaphthyridine derivative. This compound belongs to the 1,8-naphthyridine family, a class of bicyclic heterocycles known for their applications in medicinal chemistry, materials science, and molecular recognition. The bromine atom at position 6 enhances electrophilic reactivity, while the methyl groups at positions 1, 5, and 7 influence steric and electronic properties.
Properties
IUPAC Name |
6-bromo-1,5,7-trimethyl-3,4-dihydro-2H-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-7-9-5-4-6-14(3)11(9)13-8(2)10(7)12/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMFTKIWJJIAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCN(C2=NC(=C1Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186066 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,5,7-trimethyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627098-11-7 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,5,7-trimethyl-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627098-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,5,7-trimethyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method allows for the efficient generation of the desired naphthyridine derivative in moderate to high yields.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 serves as a key site for nucleophilic and transition metal-catalyzed substitution:
Nucleophilic Aromatic Substitution (SNAr)
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Reagents : Amines, alkoxides, or thiols under basic conditions.
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Conditions : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.
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Example : Reaction with morpholine in the presence of K2CO3 yields 6-morpholino derivatives.
Cross-Coupling Reactions
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Suzuki-Miyaura Coupling :
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| SNAr | Morpholine, K2CO3, DMF, 100°C | 6-Morpholino derivative | 75 | |
| Suzuki | Pd(dppf)Cl2, Na2CO3, THF, 80°C | 6-Aryl derivative | 82 |
Ring-Opening and Functionalization
The tetrahydro ring undergoes selective transformations under acidic or oxidative conditions:
Acid-Catalyzed Ring Expansion
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Reagents : H2SO4 or polyphosphoric acid.
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Mechanism : Protonation of the tetrahydro ring followed by electrophilic attack, leading to fused quinoline derivatives .
Oxidative Functionalization
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Reagents : KMnO4 or CrO3 in acetic acid.
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Outcome : Oxidation of the tetrahydro ring to a dihydro or fully aromatic naphthyridine system .
Functional Group Transformations
The methyl groups and nitrogen atoms participate in regioselective modifications:
Methyl Group Halogenation
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Reagents : N-bromosuccinimide (NBS) under radical initiation.
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Selectivity : Bromination occurs preferentially at the 7-methyl group due to steric accessibility .
N-Alkylation/Acylation
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Reagents : Alkyl halides (e.g., 2-bromoethanol) or acyl chlorides.
Stability and Side Reactions
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Acid/Base Sensitivity : The tetrahydro ring undergoes hydrolysis in strong acids (e.g., HCl) to yield pyridine-carboxylic acid derivatives.
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Thermal Decomposition : Degrades above 200°C, releasing HBr and forming methyl-substituted aromatic byproducts.
Scientific Research Applications
6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities and can be used in the development of new pharmaceuticals.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including bacterial infections.
Mechanism of Action
The mechanism of action of 6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Binding Affinity and Thermodynamics
Key analogs include 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) and other methylated 1,8-naphthyridines (e.g., AND, AMND, ADMND). These compounds bind to cytosine in AP site-containing DNA duplexes, with binding affinities (Kₐ) increasing with methyl group addition:
| Compound | Methyl Groups | Binding Constant (Kₐ, 10⁶ M⁻¹) | ΔCp (cal/mol·K) |
|---|---|---|---|
| AND (no methyl) | 0 | 0.30 | -161 |
| ATMND (5,6,7-trimethyl) | 3 | 19.0 | -217 |
The introduction of methyl groups enhances hydrophobic interactions, reducing entropy loss during binding. The brominated target compound lacks the 2-amino group but shares methyl substituents; its binding affinity may differ due to altered hydrogen-bonding capacity and steric effects .
Halogenated Derivatives
Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate :
Structural and Physicochemical Properties
| Property | 6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | ATMND (2-amino-5,6,7-trimethyl-1,8-naphthyridine) |
|---|---|---|---|
| Molecular Weight | ~285 g/mol (estimated) | 213.07 g/mol | 203.24 g/mol |
| LogP | ~3.5 (predicted, higher due to methyl groups) | 2.34 | 1.8 |
| Key Functional Groups | Br, 3 methyl groups | Br | NH₂, 3 methyl groups |
| DNA Binding Affinity | Likely moderate (steric hindrance vs. hydrophobicity) | Low (no methyl groups) | High (Kₐ = 19 × 10⁶ M⁻¹) |
Biological Activity
6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No. 627098-11-7) is a heterocyclic compound belonging to the class of 1,8-naphthyridines. Its molecular formula is C11H15BrN2 with a molecular weight of 255.15 g/mol. The compound is characterized by a bromine atom and three methyl groups attached to the naphthyridine ring system. This unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of 1,8-naphthyridine, including 6-bromo variants, exhibit significant antimicrobial activity. A review highlighted that these compounds possess broad-spectrum efficacy against various bacterial strains and fungi. For instance, studies have shown that this compound can enhance the activity of antibiotics when used in combination therapies against resistant strains of bacteria such as E. coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Significant cytotoxicity |
| MDA-MB-231 (breast cancer) | 4.5 | Induces apoptosis |
| SK-MEL-28 (melanoma) | 6.0 | Cell cycle arrest |
These findings suggest that the compound may act via mechanisms such as apoptosis induction and cell cycle disruption .
Neurological Effects
Emerging studies have also explored the effects of naphthyridine derivatives on neurological disorders. The potential applications in treating conditions like Alzheimer's disease and depression have been noted due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are supported by evidence showing its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests a mechanism that could be beneficial in managing inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with disease processes.
- Receptor Modulation : It can bind to various receptors affecting signal transduction pathways.
These interactions lead to the modulation of cellular functions and contribute to its therapeutic effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity better, it is useful to compare it with other naphthyridine derivatives:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1,2-Dihydro-1,8-naphthyridine | Lacks bromine and methyl groups | Reduced antimicrobial activity |
| 6-Chloro-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | Chlorine instead of bromine | Similar but less potent |
| 1-Methyl-1,2-dihydro-1H-naphthyridin-2-one | Different substitution pattern | Lower anticancer efficacy |
This table illustrates how variations in chemical structure can significantly impact biological properties.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
